molecular formula C14H28 B13943387 1,2,4,5-Tetraethylcyclohexane CAS No. 61142-24-3

1,2,4,5-Tetraethylcyclohexane

Cat. No.: B13943387
CAS No.: 61142-24-3
M. Wt: 196.37 g/mol
InChI Key: BOYDUSQXWHQREG-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraethylcyclohexane (C₁₄H₂₈) is a fully substituted cyclohexane derivative featuring four ethyl groups positioned at the 1, 2, 4, and 5 carbons of the six-membered ring. This compound is a saturated hydrocarbon with a highly branched structure, leading to unique steric and electronic properties. It has been identified in geological and environmental contexts, such as coal organic matter and groundwater systems, where its stability under high-pressure and high-temperature conditions makes it a marker for organic geochemical processes .

Properties

CAS No.

61142-24-3

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

1,2,4,5-tetraethylcyclohexane

InChI

InChI=1S/C14H28/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h11-14H,5-10H2,1-4H3

InChI Key

BOYDUSQXWHQREG-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(CC1CC)CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetraethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of 1,2,4,5-Tetraethylcyclohexane may involve catalytic hydrogenation of corresponding tetraethyl-substituted benzene derivatives. This process requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetraethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetraethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s bulky ethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4,5-Tetramethylcyclohexane

  • Molecular Formula : C₁₀H₂₀
  • Key Differences :
    • Substituents : Methyl (-CH₃) groups replace ethyl (-CH₂CH₃) groups, reducing steric hindrance and molecular weight (140.27 g/mol vs. 196.37 g/mol for the tetraethyl analog).
    • Physical Properties : The tetramethyl derivative has a lower boiling point and higher volatility due to reduced van der Waals interactions .
    • Applications : Used as a reference compound in thermodynamic studies, whereas the tetraethyl variant is more prevalent in environmental samples .

2,2,4,4-Tetramethylhexane

  • Molecular Formula : C₁₀H₂₂
  • Key Differences: Structure: A branched alkane rather than a cyclohexane derivative, leading to distinct conformational flexibility. Reactivity: Lacks ring strain, making it less reactive in cycloaddition or ring-opening reactions compared to 1,2,4,5-tetraethylcyclohexane .

Polycyclic Aromatic Hydrocarbons (PAHs)

  • Example : Benzo[a]pyrene (C₂₀H₁₂)
  • Key Differences: Aromaticity vs. Saturation: PAHs contain conjugated π-systems, enabling fluorescence and carcinogenicity, whereas 1,2,4,5-tetraethylcyclohexane is non-aromatic and chemically inert . Environmental Behavior: PAHs degrade via photolysis or microbial action, while the tetraethylcyclohexane resists degradation due to its saturated structure .

Physicochemical and Environmental Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Environmental Concentration (μg/L)
1,2,4,5-Tetraethylcyclohexane C₁₄H₂₈ 196.37 ~1251 (GC-MS) 6.2* 0.0013 (groundwater)
1,2,4,5-Tetramethylcyclohexane C₁₀H₂₀ 140.27 ~1399 (GC-MS) 4.8* Not detected
2,2,4,4-Tetramethylhexane C₁₀H₂₂ 142.29 ~1397 (GC-MS) 5.1* 0.017 (groundwater)

*Estimated LogP values based on structural analogs.

Key Research Findings

  • Geochemical Significance : 1,2,4,5-Tetraethylcyclohexane is a biomarker in coal-derived organic matter, indicating thermal maturity and hydrocarbon migration pathways .
  • Stability : Its resistance to microbial degradation in groundwater systems (e.g., Kerio Valley, Kenya) highlights its persistence as an environmental contaminant .
  • Synthetic Challenges : Unlike 1,2,4,5-tetraoxanes (oxygen-containing analogs), this compound lacks functional groups, limiting its utility in medicinal chemistry but enhancing its stability in industrial applications .

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